

# A Technical Guide to the Spectroscopic Analysis of Boc-D-Leucinol

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## Compound of Interest

Compound Name: *Boc-D-Leucinol*

Cat. No.: *B012834*

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This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-D-Leucinol (**Boc-D-Leucinol**), a key building block in peptide synthesis and pharmaceutical development. Below, you will find its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols for acquiring such data are also included.

## Data Presentation

The following tables summarize the key spectroscopic data for **Boc-D-Leucinol**. It is important to note that while mass spectrometry data is definitive, specific NMR and IR peak values can be influenced by the solvent and experimental conditions. The NMR data presented is based on closely related analogs and established chemical shift principles, as direct experimental spectra for **Boc-D-Leucinol** are not widely published.

Table 1: Nuclear Magnetic Resonance (NMR) Data

### <sup>1</sup>H NMR (Proton NMR)

The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. The following are estimated chemical shifts ( $\delta$ ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (TMS).

Proton Assignment	Estimated Chemical Shift (δ) (ppm)	Multiplicity
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 0.90	Doublet
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 1.70	Multiplet
-CH <sub>2</sub> -CH(NHBoc)-	~ 1.20 - 1.40	Multiplet
-NH-CH-CH <sub>2</sub> OH	~ 3.70 - 3.90	Multiplet
-CH <sub>2</sub> OH	Variable (Broad Singlet)	Broad s
-CH-CH <sub>2</sub> OH	~ 3.40 - 3.60	Multiplet
-NH-Boc	~ 4.80 - 5.00	Doublet
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~ 1.45	Singlet

### <sup>13</sup>C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The data below is based on the closely related compound, Boc-L-Isoleucinol, and is expected to be highly representative of **Boc-D-Leucinol**.[\[1\]](#)

Carbon Assignment	Chemical Shift (δ) (ppm) (in CDCl <sub>3</sub> )
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 22.0, 23.0
-CH(CH <sub>3</sub> ) <sub>2</sub>	~ 24.5
-CH <sub>2</sub> -CH(NHBoc)-	~ 40.0 - 42.0
-NH-CH-CH <sub>2</sub> OH	~ 52.0 - 54.0
-CH-CH <sub>2</sub> OH	~ 65.0 - 67.0
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~ 79.5
-C=O (Boc)	~ 156.0
-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	~ 28.5

Table 2: Infrared (IR) Spectroscopy Data

IR spectroscopy is utilized to identify the functional groups present in a molecule. The table below lists the characteristic absorption bands for **Boc-D-Leucinol**.

Functional Group	Vibration Mode	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H (Alcohol)	Stretching	3200 - 3600	Strong, Broad
N-H (Amide)	Stretching	3300 - 3500	Medium
C-H (Alkyl)	Stretching	2850 - 3000	Strong
C=O (Carbamate)	Stretching	1680 - 1720	Strong
N-H (Amide)	Bending	1510 - 1550	Medium
C-O (Alcohol/Carbamate)	Stretching	1000 - 1300	Strong

Table 3: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and aspects of its structure.

Parameter	Value
Molecular Formula	C <sub>11</sub> H <sub>23</sub> NO <sub>3</sub> <a href="#">[2]</a>
Molecular Weight	217.31 g/mol <a href="#">[2]</a>
[M+H] <sup>+</sup> (Protonated Molecule)	m/z ≈ 218.17
[M+Na] <sup>+</sup> (Sodium Adduct)	m/z ≈ 240.15
Key Fragment Ion (Loss of Boc group)	[M - C <sub>5</sub> H <sub>9</sub> O <sub>2</sub> ] <sup>+</sup> or [M - 101] <sup>+</sup> , corresponding to the leucinol fragment
Key Fragment Ion (Loss of tert-butyl)	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> or [M - 57] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a compound like **Boc-D-Leucinol**. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **Boc-D-Leucinol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ; or Dimethyl sulfoxide-d<sub>6</sub>,  $\text{DMSO-d}_6$ ). The choice of solvent can affect the chemical shifts observed.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as the reference point (0 ppm) for the chemical shifts.
- **Data Acquisition:**
  - Transfer the solution to a clean NMR tube.
  - Place the NMR tube into the spectrometer's probe.
  - $^1\text{H}$  NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 10-15 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance and sensitivity of  $^{13}\text{C}$ , a greater number of scans and a longer acquisition time are typically required compared to  $^1\text{H}$  NMR.

### Infrared (IR) Spectroscopy

- **Sample Preparation (Thin Film Method):** As **Boc-D-Leucinol** is a liquid or low-melting solid, the thin film method is often suitable.
  - Place a drop of the neat sample between two polished salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.
  - Gently press the plates together to create a thin, uniform film.

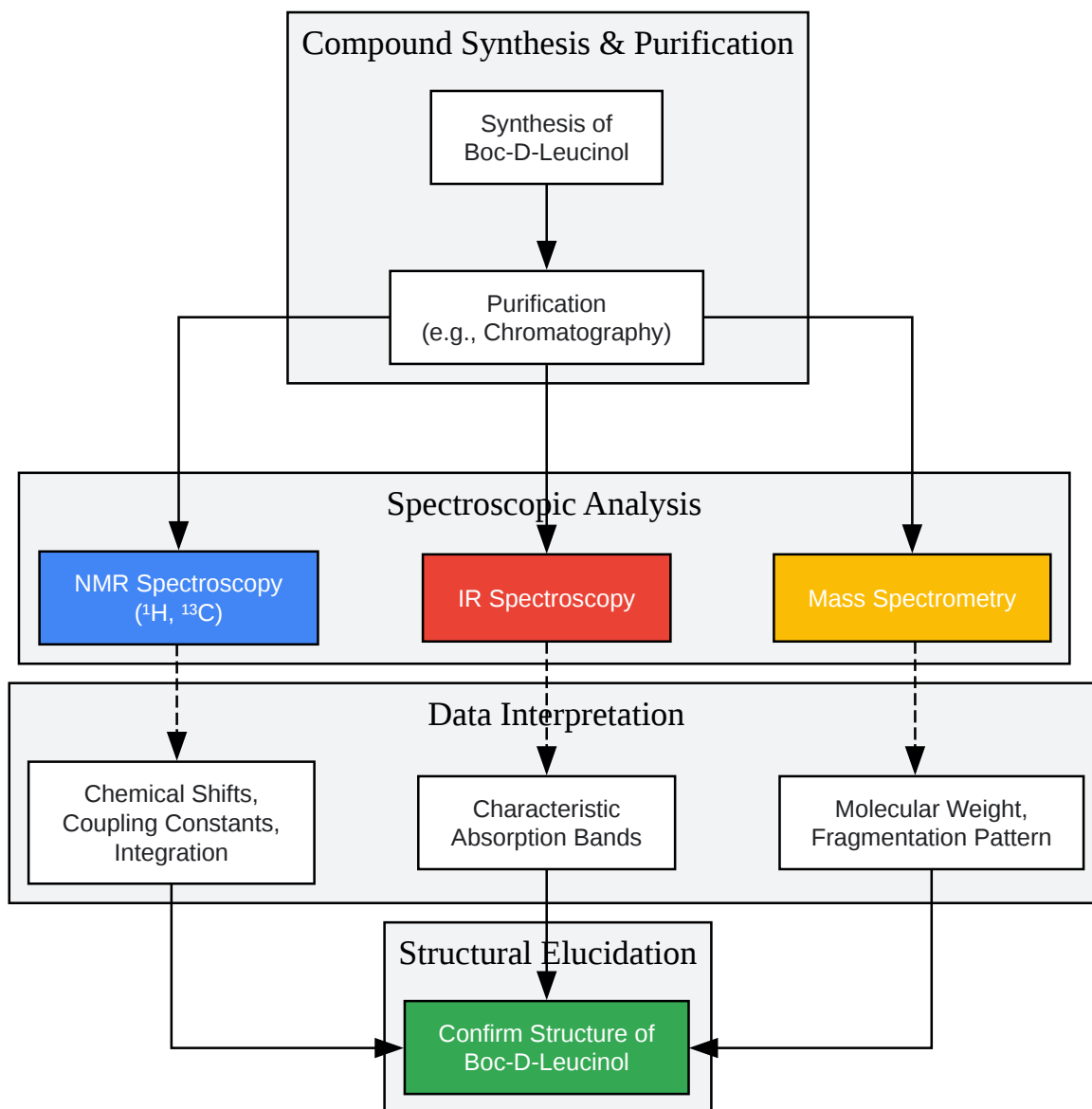
- Data Acquisition:
  - Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric and instrumental noise.
  - Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

## Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of **Boc-D-Leucinol** (typically in the range of 1-10 µg/mL) in a volatile solvent compatible with the ionization technique, such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact, allowing for the observation of the molecular ion.
- Data Acquisition:
  - Acquire a full scan mass spectrum (MS1) to determine the m/z of the parent ion (e.g.,  $[M+H]^+$ ).
  - To obtain structural information, perform tandem mass spectrometry (MS/MS). This involves isolating the parent ion, fragmenting it (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. This can confirm the presence of the Boc group and the leucinol backbone.<sup>[3]</sup>

## Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like **Boc-D-Leucinol**.



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Caption: A logical workflow for the structural characterization of **Boc-D-Leucinol**.

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## References

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